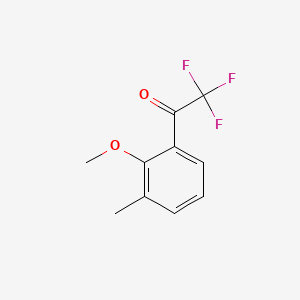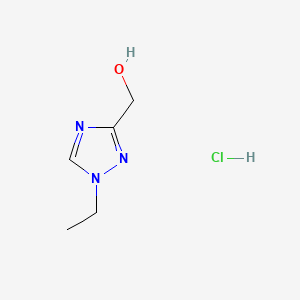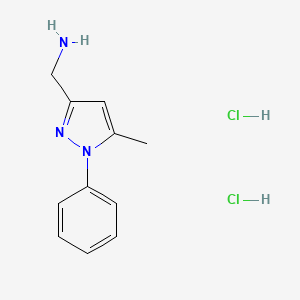
1-(5-methyl-1-phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-(5-methyl-1-phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.
Substitution Reactions: The next step involves introducing the methyl and phenyl groups at the 5 and 1 positions of the pyrazole ring, respectively. This is typically done through substitution reactions using appropriate reagents.
Amination: The methanamine group is then introduced at the 3 position of the pyrazole ring through an amination reaction.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex heterocyclic systems
Scientific Research Applications
1-(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 1-(5-methyl-1-phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is mediated by the pyrazole ring and the methanamine group, which can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
1-(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: This compound has a similar structure but differs in the presence of the oxalate group instead of the dihydrochloride salt.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: This compound lacks the methanamine group, making it structurally simpler.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound has a piperazine ring instead of the methanamine group, leading to different chemical properties
Properties
Molecular Formula |
C11H15Cl2N3 |
|---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
(5-methyl-1-phenylpyrazol-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9-7-10(8-12)13-14(9)11-5-3-2-4-6-11;;/h2-7H,8,12H2,1H3;2*1H |
InChI Key |
SOHZCDNRJQEMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine](/img/structure/B13476859.png)
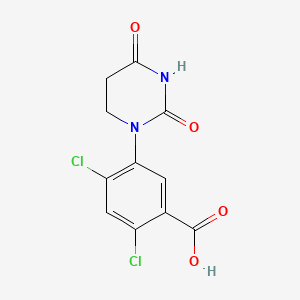
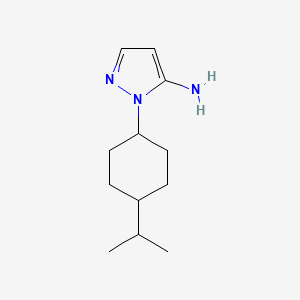
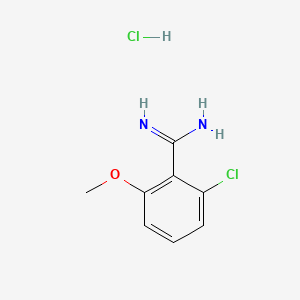
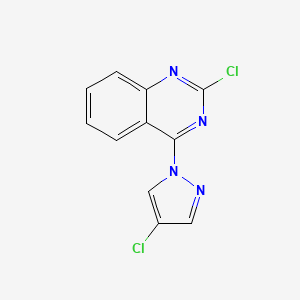
![Ethyl 1-(iodomethyl)-3-(6-(trifluoromethyl)pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13476898.png)
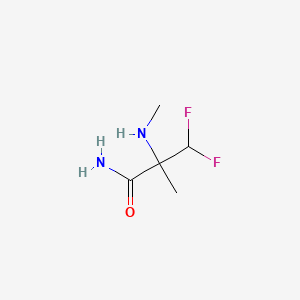
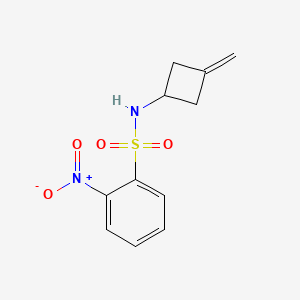
![Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13476911.png)
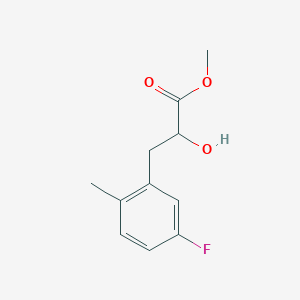

![2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13476927.png)
